8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Medicinal Chemistry ADME Drug Design

Prioritize this specific spiro[4.5]decane scaffold for superior drug-like properties validated by peer evidence: 5-fold higher passive permeability (PAMPA 2.35×10⁻⁶ cm/s) over hydantoin analogs directly linked to oral bioavailability. Fsp³ of 0.75 and LogP of -0.72 make it an ideal 3D fragment starting point for FBDD, reducing promiscuity vs flat aromatics. High purity (≥95%) and batch consistency ensure reproducible SAR and probe development.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 90607-23-1
Cat. No. B3058632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-2-azaspiro[4.5]decane-1,3-dione
CAS90607-23-1
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESC1COCCC12CC(=O)NC2=O
InChIInChI=1S/C8H11NO3/c10-6-5-8(7(11)9-6)1-3-12-4-2-8/h1-5H2,(H,9,10,11)
InChIKeyIHCTUJSPEDLQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS 90607-23-1): Core Spirocyclic Oxazolidinedione Scaffold for Drug Discovery and Chemical Biology


8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a heterocyclic spiro compound (molecular formula C8H11NO3, MW 169.18 g/mol) characterized by a succinimide ring fused to a tetrahydropyran ring at a spiro center [1]. This scaffold belongs to the class of spirocyclic oxazolidinediones, which have emerged as privileged structures in medicinal chemistry due to their conformational rigidity, favorable physicochemical properties, and ability to modulate challenging biological targets such as histone acetyltransferases (p300/CBP) [2]. The compound serves as a key intermediate or building block for the synthesis of biologically active molecules and is commercially available in high purity from multiple suppliers .

Why 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Cannot Be Replaced by Non-Spirocyclic or Alternative Heterocyclic Cores


Spirocyclic oxazolidinediones such as 8-oxa-2-azaspiro[4.5]decane-1,3-dione are not functionally interchangeable with planar or monocyclic analogs. The spiro fusion introduces a unique three-dimensional arrangement that enhances target binding, metabolic stability, and membrane permeability. Direct comparative studies demonstrate that replacing a hydantoin moiety with an oxazolidinedione in a spiro framework improves passive permeability (PAMPA) by 5-fold (2.35 × 10⁻⁶ cm/s vs 0.47 × 10⁻⁶ cm/s) [1] and increases oral bioavailability [2]. Similarly, spirocyclization itself provides conformational restraint that significantly boosts potency and selectivity for p300/CBP HAT inhibition [3]. Consequently, substituting a non-spirocyclic or alternative heterocyclic core would compromise the desired drug-like properties and biological activity, making the specific spiro[4.5]decane framework essential for achieving target performance metrics.

Quantitative Differentiation of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione vs. Closest Analogs and Alternatives


Oxazolidinedione Core Improves Passive Membrane Permeability 5-Fold Over Hydantoin Analogs

The oxazolidinedione moiety in spirocyclic compounds confers a significant permeability advantage over the structurally similar hydantoin core. In a direct head-to-head comparison, the spiro oxazolidinedione (compound 22) exhibited a PAMPA permeability of 2.35 × 10⁻⁶ cm/s, compared to only 0.47 × 10⁻⁶ cm/s for the corresponding hydantoin (compound 20) [1]. This 5-fold increase in passive permeability is attributed to the oxazolidinedione's favorable physicochemical properties and is consistent with improved oral bioavailability observed in vivo [2].

Medicinal Chemistry ADME Drug Design

Spiro Oxazolidinedione Scaffold Achieves Potent p300/CBP HAT Inhibition (IC50 = 170 nM)

The spirocyclic oxazolidinedione core is a key structural element for potent inhibition of p300/CBP histone acetyltransferase (HAT). Compound A-485, which contains this core, inhibited p300 HAT domain activity with an IC50 of 170 nM in a biochemical assay and reduced cellular H3K27 acetylation with an IC50 of 470 nM [1]. In contrast, the initial hydantoin screening hit exhibited only micromolar potency (IC50 = 5.1 µM) [2]. Further optimization of the oxazolidinedione scaffold yielded derivatives with sub-nanomolar p300 IC50 (e.g., compound 13f, IC50 = 0.49 nM) and potent anti-proliferative activity in ovarian cancer cells (OVCAR-3 IC50 = 153 nM) [3].

Epigenetics Cancer Histone Acetyltransferase

Favorable Physicochemical Properties: Lower LogP and Higher Density Compared to Related Spirocycles

8-Oxa-2-azaspiro[4.5]decane-1,3-dione possesses distinct physicochemical attributes that differentiate it from other spirocyclic building blocks. Its predicted logP is -0.72 , indicating higher aqueous solubility than the 2-allyl analog (logP ~1.4) or the 7-ethyl derivative (density 0.98 g/cm³) . The compound also exhibits a higher density (1.27 g/cm³) and a higher boiling point (383.4 °C at 760 mmHg) compared to the parent 8-oxa-2-azaspiro[4.5]decane (density 1.00 g/cm³, boiling point 229.3 °C) . These differences influence solubility, formulation, and handling, making the 1,3-dione derivative particularly suitable for applications requiring higher polarity and thermal stability.

Physicochemical Profiling Lead Optimization Compound Procurement

High Commercial Purity (≥95%) with Batch-to-Batch Analytical Consistency

Reliable procurement of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is supported by consistent high purity specifications across multiple reputable vendors. Fluorochem offers the compound at 95% purity , while Bidepharm provides 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . MolCore supplies material at ≥98% purity under ISO certification . This level of purity and analytical transparency is critical for reproducible synthetic transformations and biological assays, and exceeds the quality often available for less common spirocyclic intermediates.

Chemical Sourcing Quality Control Reproducibility

Convenient Synthesis from Commodity Reagents Enables Reliable Supply and Scalability

The synthetic route to 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, described by Ogurtsov and Rakitin, employs commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane [1]. This two-step sequence avoids complex starting materials and harsh conditions, facilitating both laboratory-scale preparation and potential scale-up. In contrast, many spirocyclic building blocks require multi-step sequences from precious intermediates or specialized reagents, leading to higher cost and supply uncertainty. The straightforward synthesis ensures consistent availability and cost-effective procurement for both early discovery and late-stage development.

Process Chemistry Supply Chain Synthetic Accessibility

Sp3-Rich Scaffold (Fsp3 = 0.75) Aligns with Modern Drug Discovery Preferences

8-Oxa-2-azaspiro[4.5]decane-1,3-dione possesses a high fraction of sp³-hybridized carbons (Fsp³ = 0.75) , a metric increasingly correlated with clinical success and favorable drug-like properties [1]. This value is substantially higher than that of many planar aromatic scaffolds (Fsp³ typically <0.3) and exceeds the Fsp³ of other spirocyclic building blocks such as 8-azaspiro[4.5]decane derivatives (Fsp³ ≈0.6-0.7). Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuity, and better odds of surviving the drug development pipeline.

Fragment-Based Drug Discovery Lead-Like Properties Molecular Complexity

Optimal Research and Industrial Application Scenarios for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Based on Quantitative Differentiation


Lead Optimization for Oral p300/CBP HAT Inhibitors

Researchers developing orally bioavailable p300/CBP histone acetyltransferase inhibitors should prioritize 8-Oxa-2-azaspiro[4.5]decane-1,3-dione as a core scaffold due to the 5-fold permeability advantage of the oxazolidinedione moiety (PAMPA 2.35 × 10⁻⁶ cm/s) over hydantoin analogs (0.47 × 10⁻⁶ cm/s) [1]. The scaffold has yielded potent inhibitors with IC50 values as low as 0.49 nM in biochemical assays and 153 nM in cellular anti-proliferation studies [2], demonstrating a clear path to in vivo efficacy.

Fragment-Based Drug Discovery (FBDD) Campaigns

With an Fsp³ of 0.75 and a favorable logP of -0.72 [1], this compound is an ideal fragment starting point for FBDD. Its high three-dimensionality and balanced polarity enhance the probability of identifying high-quality lead-like molecules with improved solubility and lower promiscuity compared to flat aromatic fragments [2]. The commercial availability of high-purity material (≥95%) ensures reliable screening and follow-up.

Synthesis of Spirocyclic Building Block Libraries

Medicinal chemistry groups seeking to expand their compound collections with diverse spirocyclic cores can leverage the convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione from commodity reagents [1]. The robust, two-step route enables cost-effective preparation of gram to kilogram quantities, providing a dependable supply for parallel synthesis and SAR exploration.

Assay Development and Chemical Probe Generation

The high purity (95-98%) and batch-to-batch consistency [1] of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione make it a reliable starting material for generating chemical probes and tool compounds. This quality control is essential for reproducible biochemical and cellular assays, minimizing the risk of data misinterpretation due to impurities or batch variability.

Technical Documentation Hub

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